4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure includes a trifluoromethyl (–CF₃) group at the ortho-position of the anilino moiety, which is linked via a methylene bridge to the pyrazol-3-one core. The –CF₃ group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-4-9(8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOCDVNDSQOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters
A standard approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example:
- Hydrazine cyclization : Ethyl acetoacetate and hydrazine hydrate form 5-methylpyrazol-3-one under reflux in ethanol.
- Substituent introduction : To install a reactive group at the 4-position (e.g., aldehyde for subsequent condensation), formylation via Vilsmeier-Haack reaction (POCl3/DMF) is employed, yielding 4-formylpyrazol-3-one.
Optimization Insight : Using dichloromethane (DCM) with strong acids (e.g., HCl) suppresses des-CF3 byproducts by stabilizing intermediates.
Introducing the 2-(Trifluoromethyl)anilino Methylene Group
Knoevenagel Condensation
The 4-formylpyrazol-3-one reacts with 2-(trifluoromethyl)aniline in a condensation reaction:
$$
\text{4-Formylpyrazol-3-one} + \text{2-(Trifluoromethyl)aniline} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Conditions : Acetic acid catalysis under reflux (110°C, 6–8 h).
Mechanism : Nucleophilic attack by the aniline’s amine on the aldehyde carbonyl forms a Schiff base, which tautomerizes to the conjugated methylene structure.
One-Pot Synthesis
Adapting methods from N-trifluoromethyl pyrazole synthesis, a one-pot approach combines:
- In situ generation of 4-formylpyrazol-3-one via oxidation of 4-hydroxymethylpyrazol-3-one.
- Immediate condensation with 2-(trifluoromethyl)aniline.
Advantage : Minimizes isolation of unstable intermediates, improving yields (reported up to 68% for analogous systems).
Alternative Routes and Modifications
Hydrazine-Based Cyclization with Pre-Functionalized Intermediates
A method inspired by bis(trifluoromethyl)pyrazole syntheses involves:
- Synthesis of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide via reaction of 2-(trifluoromethyl)aniline with cyanoacetic acid.
- Cyclization with hydrazine hydrate in isopropyl alcohol, forming the pyrazole ring.
- Oxidative dehydrogenation to introduce the methylene group using iodine/DMSO.
Yield : Comparable routes report 45–60% yields after purification.
Stability and Purification Challenges
Intermediate Instability
Trifluoromethylhydrazine intermediates exhibit short half-lives (~6 h in solution), necessitating rapid processing. Stabilization strategies include:
Byproduct Formation
Common byproducts include:
- Des-CF3 products : Mitigated by avoiding prolonged heating and using excess trifluoromethyl precursors.
- Oligomers : Controlled via dilution and stepwise reagent addition.
Analytical Characterization
Key spectroscopic data for the target compound (derived from analogous structures):
| Technique | Characteristics |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, pyrazole-H), 7.6–7.8 (m, 4H, Ar-H), 6.3 (s, 1H, CH=N) |
| ¹³C NMR | δ 160.1 (C=O), 145.2 (CF3-C), 122.1 (q, J = 272 Hz, CF3) |
| IR (cm⁻¹) | 1685 (C=O), 1600 (C=N), 1320 (C-F) |
Comparative Method Evaluation
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel | 50–65% | Straightforward, scalable | Requires pre-formed aldehyde |
| One-Pot Cyclization | 60–68% | Minimizes intermediate isolation | Sensitive to stoichiometry |
| Hydrazine Cyclization | 45–55% | Compatible with diverse substituents | Multi-step, lower yields |
Chemical Reactions Analysis
Types of Reactions
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, under mild heating conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolone derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Anilino Group
(a) Chloro vs. Trifluoromethyl Substitution
The compound (4Z)-4-{[(4-chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () replaces the –CF₃ group with a chloro (–Cl) substituent. While both –Cl and –CF₃ are electron-withdrawing, the –CF₃ group exhibits stronger inductive effects due to its three fluorine atoms, which may enhance lipophilicity and resistance to oxidative metabolism. Chloro analogs typically display reduced bioavailability compared to trifluoromethylated derivatives in pharmacokinetic studies .
(b) Methoxy Substitution
The compound 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one () features a methoxy (–OCH₃) group, which is electron-donating.
2.2. Heterocyclic Substituents
(a) Furan vs. Trifluoromethyl
The derivative 4-(furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () replaces the anilino group with a furan ring. Furan’s electron-rich nature increases the electron density of the pyrazolone core, which may alter binding affinities in biological targets. However, the –CF₃ group in the parent compound provides superior metabolic stability compared to furan, which is prone to oxidative ring-opening .
(b) Triazole and Thiazole Derivatives
The triazole-containing analog (4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one () introduces a triazole moiety, enhancing hydrogen-bonding capacity. Similarly, thiazole-substituted derivatives () incorporate sulfur, which may improve solubility but reduce membrane permeability compared to the –CF₃ group’s lipophilic nature .
2.3. Fluorinated vs. Non-Fluorinated Analogs
Polyfluoroalkylated pyrazol-3-ones () demonstrate enhanced thermal stability and resistance to enzymatic degradation compared to non-fluorinated analogs like 2,5-diphenyl-2,4-dihydro-3H-pyrazol-5-one (). The –CF₃ group’s strong electronegativity also polarizes the pyrazolone ring, increasing acidity at the 4-position and facilitating deprotonation in catalytic reactions .
Structural and Functional Data Table
| Compound | Key Substituents | Electron Effects | Biological Impact |
|---|---|---|---|
| 4-{[2-(Trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | –CF₃ (anilino) | Strong electron-withdrawing | High metabolic stability, lipophilicity |
| (4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | –Cl (anilino) | Moderate electron-withdrawing | Reduced bioavailability vs. –CF₃ analogs |
| 4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Furan ring | Electron-donating | Lower oxidative stability, altered target binding |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | –OCH₃ (phenyl) | Electron-donating | Decreased electrophilicity, reduced reactivity |
| Polyfluoroalkylated 4-AHPs (e.g., 5-nonafluorobutyl derivatives) | –CF₂CF₂CF₂CF₃ | Extreme electron-withdrawing | Superior thermal stability, enzyme resistance |
Biological Activity
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a trifluoromethyl group and a pyrazolone core, this compound exhibits properties that may be beneficial in treating various diseases, particularly cancer and inflammatory conditions.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈F₃N₃O
- Molecular Weight : Approximately 299.25 g/mol
- CAS Number : 1307240-32-9
The structural characteristics of this compound enhance its lipophilicity and metabolic stability, which are critical for pharmacological efficacy.
Antitumor Activity
Initial studies indicate that this compound exhibits significant antitumor properties. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with biological targets involved in cancer progression.
-
Mechanism of Action :
- Inhibition of key enzymes linked to cancer cell proliferation.
- Modulation of signaling pathways associated with tumor growth.
- Case Studies :
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent.
-
Mechanism of Action :
- Inhibition of pro-inflammatory cytokines.
- Suppression of pathways involved in inflammation.
- Research Findings :
Comparative Biological Activity Table
| Activity Type | Compound | Mechanism | Reference |
|---|---|---|---|
| Antitumor | This compound | Inhibits cancer cell proliferation | |
| Anti-inflammatory | This compound | Reduces pro-inflammatory cytokines |
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 2,4-dihydro-3H-pyrazol-3-one and 2-(trifluoromethyl)aniline under basic conditions. This reaction can be optimized for yield and purity through various solvents and temperatures.
Q & A
Q. What are the optimized synthetic routes for 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via cyclization or azo coupling reactions. For example, polyfluoroalkyl pyrazolones can be prepared by reacting 5-trifluoromethylpyrazol-3-ones with aryldiazonium chlorides under acidic conditions . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems or HPLC (e.g., using a C18 column and acetonitrile/water mobile phase) to track intermediate formation and minimize by-products . Yield optimization often requires temperature control (0–50°C) and inert atmospheres (e.g., nitrogen) to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolve signals for the trifluoromethyl group ( ~110–120 ppm in F NMR), anilino protons ( 6.5–8.0 ppm), and pyrazolone carbonyl ( ~160–170 ppm) .
- Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 789.1 [M+H]+) confirms molecular weight and fragmentation patterns .
- HPLC Retention Time : Standardized conditions (e.g., 1.01 minutes under SMD-FA05 analysis) ensure batch-to-batch consistency .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Common assays include:
- Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC calculations .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits, comparing inhibition rates to celecoxib as a reference .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with WinGX/ORTEP software confirms the Z-configuration of the methylene-anilino group and planarity of the pyrazolone ring. Key parameters include bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic systems . Crystallization in ethanol (96% yield) produces diffraction-quality crystals . Database cross-referencing with the Cambridge Structural Database (CSD) validates structural uniqueness .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Autodock Vina assesses binding affinity to targets like COX-2 (PDB ID: 5KIR) or kinases, using flexible ligand docking protocols .
Q. How do solvent and catalyst choices impact regioselectivity in derivative synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility of intermediates, while acid catalysts (e.g., HCl) favor imine formation in hydrazone derivatives . For example, pyridine in ethyl acetate/DMF mixtures suppresses side reactions during coupling steps . Kinetic vs. thermodynamic control is assessed via time-dependent HPLC monitoring .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities be addressed?
- Methodological Answer : Variability in IC values (e.g., anticancer activity) may arise from differences in cell lines or assay conditions. Standardization steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
